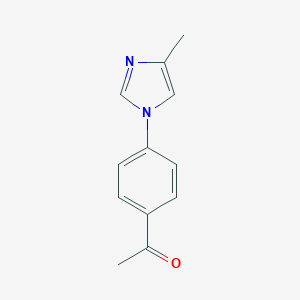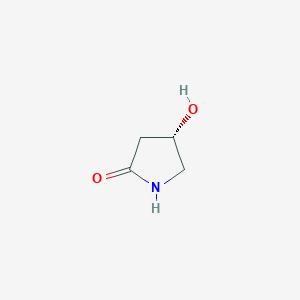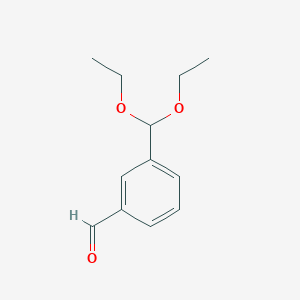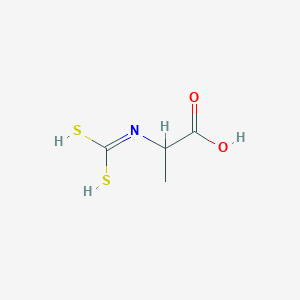
2-(Dithiocarboxyamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dithiocarboxyamino)propanoic acid (DTCAP) is a chemical compound that has been used in scientific research due to its unique properties. It is a sulfur-containing amino acid derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
2-(Dithiocarboxyamino)propanoic acid's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its effects on biological systems.
Biochemical And Physiological Effects
2-(Dithiocarboxyamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential use in cancer treatment. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Dithiocarboxyamino)propanoic acid in lab experiments is its high purity and yield when synthesized using the method described above. However, one limitation is that 2-(Dithiocarboxyamino)propanoic acid can be unstable in solution and may require special storage conditions to maintain its activity.
Future Directions
There are several future directions for research on 2-(Dithiocarboxyamino)propanoic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand 2-(Dithiocarboxyamino)propanoic acid's mechanism of action and its effects on biological systems. Finally, research on the potential use of 2-(Dithiocarboxyamino)propanoic acid in neurodegenerative diseases, such as Alzheimer's disease, is also an area of interest.
Synthesis Methods
The synthesis of 2-(Dithiocarboxyamino)propanoic acid involves the reaction of 2-aminoacrylate with carbon disulfide to form 2-(dithiocarboxyamino)acrylate. The resulting compound is then hydrolyzed with hydrochloric acid to produce 2-(Dithiocarboxyamino)propanoic acid. This method has been used in several studies to produce 2-(Dithiocarboxyamino)propanoic acid with high purity and yield.
Scientific Research Applications
2-(Dithiocarboxyamino)propanoic acid has been used in scientific research to study its effects on biological systems. It has been shown to have antioxidant properties and can scavenge free radicals. 2-(Dithiocarboxyamino)propanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been used in studies to investigate its effects on the immune system, cardiovascular system, and nervous system.
properties
CAS RN |
153116-35-9 |
|---|---|
Product Name |
2-(Dithiocarboxyamino)propanoic acid |
Molecular Formula |
C4H7NO2S2 |
Molecular Weight |
165.2 g/mol |
IUPAC Name |
2-(dithiocarboxyamino)propanoic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-2(3(6)7)5-4(8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
InChI Key |
WRYBBWDLDMVVKB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C(=O)O)N=C(S)S |
SMILES |
CC(C(=O)O)NC(=S)S |
Canonical SMILES |
CC(C(=O)O)N=C(S)S |
synonyms |
Alanine, N-(dithiocarboxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



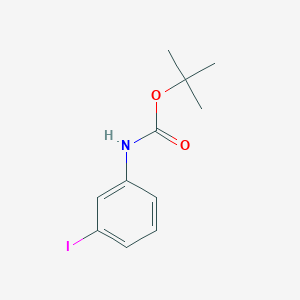
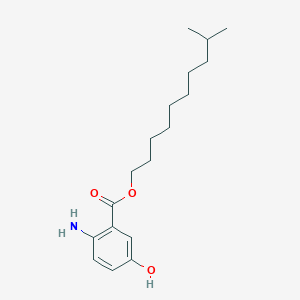
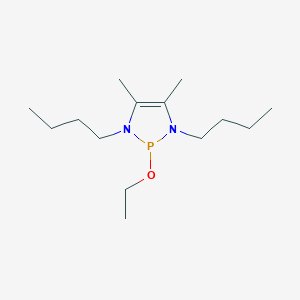

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)

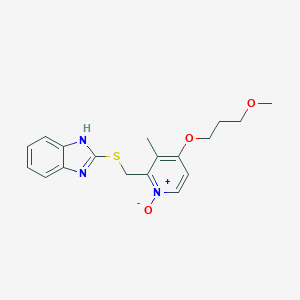
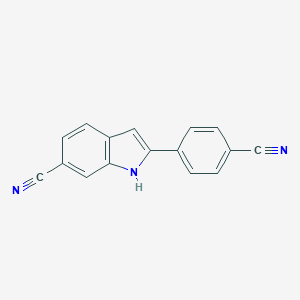

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

